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Compound of Interest

(S)-(+)-1-(2-Chlorophenyl)-1,2-

ethanediol

Cat. No.: B161828

Compound Name:

An In-Depth Technical Guide to (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and analysis of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol, a chiral ligand of interest to
researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol, with the IUPAC name (1S)-1-(2-
chlorophenyl)ethane-1,2-diol, is a chiral organic compound.[1][2] Its specific stereochemistry
and the presence of a chlorophenyl group make it a valuable building block in asymmetric
synthesis.

Table 1: Physicochemical Properties of (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol
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Property Value Reference
1S)-1-(2-chlorophenyl)ethane-
IUPAC Name (1S _ ( Pheny) [1][2]
1,2-diol
(S)-(+)-1-(2-Chlorophenyl)-1,2-
Synonyms ethanediol, (1S)-1-(2- [1][3]
Chlorophenyl)-1,2-ethanediol
CAS Number 133082-13-0 [1]I3]
Molecular Formula C8H9CIO2 [11[3114]
Molecular Weight 172.61 g/mol [11[3]114]
Melting Point 68-75 °C [1]
Boiling Point 293 °C [1]

Optical Activity

[a]20/D +70° (c = 0.2 in

chloroform)

[1]

Not specified, likely a solid at

Appearance

room temperature
Purity >96% [3]
Flash Point 108 °C (closed cup) [1]

Synthesis Protocol

The synthesis of enantiomerically pure vicinal diols such as (S)-(+)-1-(2-Chlorophenyl)-1,2-
ethanediol can be achieved through various stereoselective methods. A common approach
involves the asymmetric dihydroxylation of the corresponding styrene or the stereoselective
reduction of an a-hydroxy ketone. A general procedure for the synthesis of the (R)-enantiomer
from a methyl 2-oxoacetate derivative has been described and can be adapted for the
synthesis of the (S)-enantiomer by selecting the appropriate chiral catalyst.[1]

Experimental Protocol: Asymmetric Hydrogenation for the Synthesis of (S)-1-(2-
chlorophenyl)-1,2-ethanediol
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This protocol is adapted from a general method for the synthesis of the (R)-enantiomer.[1] The
synthesis of the (S)-enantiomer would require the use of a suitable chiral ruthenium catalyst
that directs the hydrogenation to the desired sterecisomer.

Materials:

Methyl 2-(2-chlorophenyl)-2-oxoacetate

e Chiral Ruthenium Catalyst (e.g., a Ru-MACHO catalyst with the appropriate chiral ligand for
S-selectivity)

e Methanol

e Hydrogen gas (high pressure)

o Base (e.g., a non-coordinating base)
o Deionized water

o Ethyl acetate

e Anhydrous sodium sulfate
Procedure:

e In an inert atmosphere glove box, combine methyl 2-(2-chlorophenyl)-2-oxoacetate (0.5
mmol), the selected chiral Ru-catalyst (5 umol), and a base (0.05 mmol) in methanol (0.5
mL) within a glass reactor.

o Seal the glass reactor and transfer it to a high-pressure autoclave.
e Purge the autoclave with hydrogen gas three times to replace the air.
e Pressurize the autoclave with hydrogen to 10-50 bar.

« Stir the reaction mixture at a constant temperature (e.g., 25°C or 80°C) for 12-24 hours.
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» Upon completion, cool the autoclave to room temperature and slowly release the residual
hydrogen gas in a fume hood.

o Transfer the reaction mixture to a conical flask containing deionized water (2 mL).

o Extract the aqueous phase with ethyl acetate (3 x 5 mL).

o Combine the organic phases and dry over anhydrous sodium sulfate.

o Concentrate the organic solution under reduced pressure to yield the crude product.

 Purify the crude product by a suitable method, such as column chromatography, to obtain
pure (S)-1-(2-chlorophenyl)-1,2-ethanediol.

Workflow for the Synthesis of (S)-1-(2-chlorophenyl)-1,2-ethanediol

Click to download full resolution via product page

Caption: Asymmetric synthesis of (S)-1-(2-chlorophenyl)-1,2-ethanediol.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological
activity or the signaling pathways modulated by (S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol.
While related compounds, such as the (R)-enantiomer of the para-substituted analog, are
known intermediates in the synthesis of neuroprotective agents like (R)-eliprodil, this does not
directly imply similar activity for the (S)-ortho-substituted compound.[5] Further research is

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b161828?utm_src=pdf-body-img
https://www.benchchem.com/product/b161828?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8918725/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

required to elucidate the specific biological functions and mechanisms of action of (S)-(+)-1-(2-
Chlorophenyl)-1,2-ethanediol.

Conclusion

(S)-(+)-1-(2-Chlorophenyl)-1,2-ethanediol is a well-characterized chiral compound with
defined physicochemical properties. Its synthesis can be achieved through established
asymmetric chemical methods. While its direct biological role is not yet extensively
documented, its structural features suggest potential as a valuable chiral intermediate in the
development of new chemical entities. This guide provides foundational information for
researchers and professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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